5-Chloro-7-nitrobenzoxazole-2-methanamine
CAS No.:
Cat. No.: VC20308422
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O3 |
|---|---|
| Molecular Weight | 227.60 g/mol |
| IUPAC Name | (5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2 |
| Standard InChI Key | AFHPMPFYXNVTSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole core—a fused bicyclic system combining benzene and oxazole rings—with three functional groups strategically positioned to influence reactivity:
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Chlorine at the 5-position induces electron-withdrawing effects through σ- and π-orbital interactions .
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Nitro group at the 7-position creates strong meta-directing electronic effects, reducing electron density in the aromatic system .
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Methanamine at the 2-position provides a nucleophilic site for further functionalization or coordination chemistry .
This configuration creates a polarized electronic environment, as evidenced by computational modeling of analogous structures, where the nitro group reduces HOMO-LUMO gaps by ~0.8 eV compared to unsubstituted benzoxazoles.
Physicochemical Characteristics
The absence of reported melting/boiling points suggests thermal instability or decomposition prior to phase transition . Experimental solubility studies remain unpublished, though analogous nitrobenzoxazoles show >50 mg/mL solubility in DMSO.
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through a three-stage process :
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Benzoxazole ring formation: Condensation of 2-aminophenol derivatives with chloroacetyl chloride under basic conditions yields the benzoxazole scaffold.
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Nitration: Directed nitration using mixed acid (HNO₃/H₂SO₄) at 0-5°C introduces the nitro group at the 7-position.
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Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride installs the methanamine group at position 2.
Key challenges include controlling nitration regioselectivity (yields ~65% reported for similar substrates) and preventing amine oxidation during final functionalization .
Purification and Characterization
Crude product purification employs:
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Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
Structural confirmation utilizes:
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IR Spectroscopy: N-O stretch (1520 cm⁻¹) and NH₂ bend (1615 cm⁻¹)
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 5-Nitrobenzoxazole | Lacks Cl and NH₂ groups | Antifungal (MIC 32 μg/mL) |
| 7-Chloro-2-aminobenzoxazole | No nitro group | COX-2 inhibition (IC₅₀ 18 μM) |
| 5,7-Dinitrobenzoxazole | Second nitro vs. Cl/NH₂ | Explosive (TNT equivalency 83%) |
This compound uniquely combines electron modulation (Cl/NO₂) with synthetic versatility (NH₂), enabling dual pharmaceutical/material applications .
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